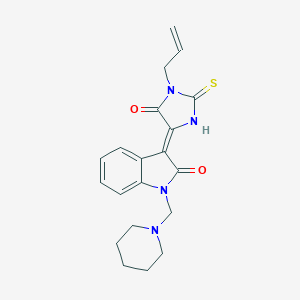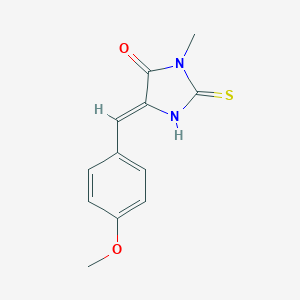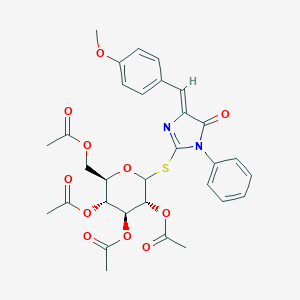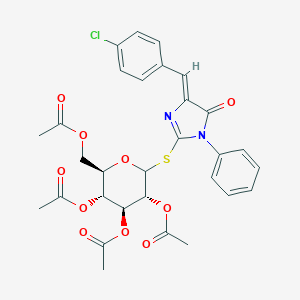
3-Azocan-1-yl-1-(4-iodophenyl)pyrrolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Azocan-1-yl-1-(4-iodophenyl)pyrrolidine-2,5-dione, commonly referred to as AZD, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. AZD is a heterocyclic compound that contains an azocane ring, a pyrrolidine ring, and an iodophenyl group.
Applications De Recherche Scientifique
AZD has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, AZD has been investigated as a potential drug candidate for the treatment of cancer, infectious diseases, and neurological disorders. In materials science, AZD has been explored for its potential applications in the development of organic electronic devices and sensors. In catalysis, AZD has been studied for its potential applications in asymmetric synthesis and enantioselective catalysis.
Mécanisme D'action
The mechanism of action of AZD is not fully understood, but it is believed to involve the inhibition of certain enzymes or proteins in the body. Studies have shown that AZD can bind to and inhibit the activity of various enzymes, including proteases and kinases. This inhibition can lead to a range of biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells and the modulation of immune responses.
Biochemical and Physiological Effects
The biochemical and physiological effects of AZD are diverse and depend on the specific application and dosage used. In cancer research, AZD has been shown to induce apoptosis in cancer cells by inhibiting the activity of proteases and kinases involved in cell survival and proliferation. In infectious disease research, AZD has been shown to inhibit the replication of certain viruses, including HIV and hepatitis C virus. In neurological research, AZD has been shown to modulate immune responses and reduce inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
AZD has several advantages for lab experiments, including its high purity and stability, its ability to selectively inhibit certain enzymes or proteins, and its diverse range of potential applications. However, there are also limitations to its use, including its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are many future directions for the research and development of AZD. In medicinal chemistry, further studies are needed to investigate its potential as a drug candidate for the treatment of cancer, infectious diseases, and neurological disorders. In materials science, further studies are needed to explore its potential applications in organic electronic devices and sensors. In catalysis, further studies are needed to optimize its use in asymmetric synthesis and enantioselective catalysis. Overall, the potential applications of AZD are vast, and further research is needed to fully understand its potential and limitations.
Méthodes De Synthèse
AZD can be synthesized through a multistep process that involves the reaction of 4-iodoaniline with ethyl acetoacetate to form 4-iodophenylpyrrolidine-2,5-dione. The resulting compound is then reacted with aziridine to form the final product, 3-Azocan-1-yl-1-(4-iodophenyl)pyrrolidine-2,5-dione. The synthesis of AZD has been optimized to increase the yield and purity of the final product.
Propriétés
Nom du produit |
3-Azocan-1-yl-1-(4-iodophenyl)pyrrolidine-2,5-dione |
|---|---|
Formule moléculaire |
C17H21IN2O2 |
Poids moléculaire |
412.26 g/mol |
Nom IUPAC |
3-(azocan-1-yl)-1-(4-iodophenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C17H21IN2O2/c18-13-6-8-14(9-7-13)20-16(21)12-15(17(20)22)19-10-4-2-1-3-5-11-19/h6-9,15H,1-5,10-12H2 |
Clé InChI |
HWGLPTMGGIWZIY-UHFFFAOYSA-N |
SMILES |
C1CCCN(CCC1)C2CC(=O)N(C2=O)C3=CC=C(C=C3)I |
SMILES canonique |
C1CCCN(CCC1)C2CC(=O)N(C2=O)C3=CC=C(C=C3)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![diethyl 3,10-diamino-1,12-diphenyl-1H,12H-chromeno[5,6-f]chromene-2,11-dicarboxylate](/img/structure/B303415.png)
![ethyl 6-chloro-3-cyano-4-(4-methoxyphenyl)-4H-benzo[h]chromen-2-yliminoformate](/img/structure/B303416.png)
![1-Methyl-5-{[5-({3-methyl-1-[3-(4-morpholinyl)propyl]-5-oxo-2-thioxo-4-imidazolidinylidene}methyl)-2-thienyl]methylene}-3-[3-(4-morpholinyl)propyl]-2-thioxo-4-imidazolidinone](/img/structure/B303417.png)
![3-Ethyl-5-{3-[(1-ethyl-3-methyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]benzylidene}-1-methyl-2-thioxo-4-imidazolidinone](/img/structure/B303418.png)
![5-{3-[(1,3-Dimethyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]benzylidene}-1,3-dimethyl-2-thioxo-4-imidazolidinone](/img/structure/B303419.png)








![5-[4-(Dimethylamino)benzylidene]-3-(4-methylphenyl)-2-thioxo-4-imidazolidinone](/img/structure/B303434.png)